16-Methyloctadec-17-ene-1,16-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methyloctadec-17-ene-1,16-diol is an organic compound with the molecular formula C19H38O2 It is characterized by the presence of a hydroxyl group at both the first and sixteenth positions of the carbon chain, and a double bond between the seventeenth and eighteenth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methyloctadec-17-ene-1,16-diol typically involves multi-step organic reactions. One common method is the reduction of 16-methyloctadec-17-ene-1,16-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding dione or the use of biocatalysts to achieve the desired reduction. The choice of method depends on factors such as cost, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
16-Methyloctadec-17-ene-1,16-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: 16-Methyloctadec-17-ene-1,16-dione or 16-methyloctadec-17-ene-1,16-dioic acid.
Reduction: 16-Methyloctadecane-1,16-diol.
Substitution: 16-Methyloctadec-17-ene-1,16-dichloride or 16-methyloctadec-17-ene-1,16-dibromide.
Scientific Research Applications
16-Methyloctadec-17-ene-1,16-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 16-Methyloctadec-17-ene-1,16-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
16-Methyloctadec-17-ene-1,16-dione: A related compound with ketone groups instead of hydroxyl groups.
16-Methyloctadecane-1,16-diol: A saturated analog with no double bond.
14-Methyloctadec-1-ene: A similar compound with a double bond at a different position.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Properties
CAS No. |
918876-22-9 |
---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
16-methyloctadec-17-ene-1,16-diol |
InChI |
InChI=1S/C19H38O2/c1-3-19(2,21)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h3,20-21H,1,4-18H2,2H3 |
InChI Key |
AUFBQCRZDJNZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCO)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.